6-Methoxy-2-naphthylmagnesium bromide

Catalog No.
S2664235
CAS No.
38046-82-1
M.F
C11H9BrMgO
M. Wt
261.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-naphthylmagnesium bromide

CAS Number

38046-82-1

Product Name

6-Methoxy-2-naphthylmagnesium bromide

IUPAC Name

magnesium;6-methoxy-2H-naphthalen-2-ide;bromide

Molecular Formula

C11H9BrMgO

Molecular Weight

261.40 g/mol

InChI

InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1

InChI Key

DMMNAMUAQVNNBC-UHFFFAOYSA-M

SMILES

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-]

Solubility

not available

Canonical SMILES

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-]

6-Methoxy-2-naphthylmagnesium bromide is a Grignard reagent, characterized by its structure consisting of a naphthalene ring substituted with a methoxy group at the 6-position. Its molecular formula is C11H9BrMgOC_{11}H_{9}BrMgO and it has a molecular weight of approximately 261.4 g/mol. This compound is typically encountered as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity towards electrophiles, making it valuable in organic synthesis .

Synthesis:

6-Methoxy-2-naphthylmagnesium bromide (also known as 6-Methoxy-2-naphthyl Grignard reagent) is an organometallic compound commonly used in organic synthesis. It is typically synthesized from 6-bromo-2-naphthol and magnesium metal in an inert atmosphere like diethyl ether or tetrahydrofuran (THF) [].

Applications:

-Methoxy-2-naphthylmagnesium bromide finds various applications in scientific research, particularly in organic synthesis. Here are some key areas:

  • Formation of Carbon-Carbon Bonds: Due to its nucleophilic character, the Grignard reagent readily reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for constructing complex organic molecules.
  • Synthesis of Alcohols: The Grignard reagent can be quenched with water or a protic solvent like methanol to yield a primary or secondary alcohol, respectively.
  • Preparation of Alkenes and Alkynes: The reaction of the Grignard reagent with certain transition metal catalysts can lead to the formation of alkenes or alkynes through various coupling reactions.
  • Synthesis of Heterocycles: 6-Methoxy-2-naphthylmagnesium bromide can be employed in the construction of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. This can be achieved through reactions like ring-opening and cyclization with suitable starting materials.

Advantages:

  • High reactivity: The Grignard reagent exhibits high reactivity due to the presence of a negatively charged carbon atom bonded to magnesium. This facilitates efficient carbon-carbon bond formation reactions.
  • Functional group compatibility: The presence of the methoxy group (-OCH₃) at the 6th position provides a degree of functionality while maintaining compatibility with various reaction conditions.
, including:

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For instance, reacting with aldehydes or ketones yields secondary or tertiary alcohols, respectively.
  • Coupling Reactions: It can couple with aryl halides or other electrophiles to form biaryl compounds.
  • Formation of Naphthalenes: It can also be used in the synthesis of more complex naphthalene derivatives through various coupling reactions .

6-Methoxy-2-naphthylmagnesium bromide can be synthesized through the following general steps:

  • Preparation of the Naphthyl Bromide: The starting material, 6-methoxy-2-bromonaphthalene, can be prepared using standard halogenation techniques.
  • Formation of the Grignard Reagent: The naphthyl bromide is then reacted with magnesium metal in dry ether or THF under an inert atmosphere (usually nitrogen or argon) to form the Grignard reagent.

The reaction proceeds as follows:

C11H9Br+MgC11H9MgBr\text{C}_{11}\text{H}_{9}\text{Br}+\text{Mg}\rightarrow \text{C}_{11}\text{H}_{9}\text{MgBr}

This method allows for the effective generation of the Grignard reagent necessary for subsequent reactions .

6-Methoxy-2-naphthylmagnesium bromide finds utility in several areas:

  • Organic Synthesis: It is primarily used for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: The compound can be utilized in polymer chemistry for creating new materials with specific properties.
  • Research: It serves as a reagent in various research applications, particularly in studies involving reaction mechanisms and synthetic methodologies .

Several compounds share structural features or functional roles similar to 6-methoxy-2-naphthylmagnesium bromide:

Compound NameStructure TypeUnique Features
4-Methoxyphenylmagnesium bromideGrignard ReagentSubstituted phenyl group; used for different coupling reactions .
1-Naphthylmagnesium bromideGrignard ReagentLacks methoxy substitution; used for similar nucleophilic additions but may exhibit different reactivity patterns .
2-MethoxynaphthaleneAromatic CompoundNot a Grignard reagent; used as a precursor for various synthetic applications but lacks magnesium coordination .

The uniqueness of 6-methoxy-2-naphthylmagnesium bromide lies in its specific methoxy substitution at the 6-position of the naphthalene ring, which may influence its reactivity and selectivity in

Hydrogen Bond Acceptor Count

3

Exact Mass

259.96872 g/mol

Monoisotopic Mass

259.96872 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-16

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